molecular formula C17H20N2O2 B1385142 N-(4-Aminophenyl)-3-isobutoxybenzamide CAS No. 1020055-85-9

N-(4-Aminophenyl)-3-isobutoxybenzamide

Cat. No.: B1385142
CAS No.: 1020055-85-9
M. Wt: 284.35 g/mol
InChI Key: SKPHYQQZYVQKBZ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-3-isobutoxybenzamide is a synthetic organic compound with the molecular formula C 17 H 20 N 2 O 2 and a molecular weight of 284.36 g/mol . This benzamide derivative features both a primary aromatic amine and an isobutoxy ether group, making it a versatile building block in medicinal chemistry and chemical biology research. The primary research application of this compound is as a key synthetic intermediate. The presence of the 4-aminophenyl group allows for further functionalization via diazotization or amide bond formation, while the benzamide core is a common pharmacophore found in many biologically active molecules . Researchers may utilize this compound in the solid-phase synthesis of more complex peptide-like structures or other amide-based compounds . Its structural features make it a candidate for developing enzyme inhibitors or receptor modulators, though its specific biological mechanism of action is dependent on the final target molecule it is incorporated into. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-aminophenyl)-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-5-3-4-13(10-16)17(20)19-15-8-6-14(18)7-9-15/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPHYQQZYVQKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Isobutoxy-1,3-Benzene Dicarbonitrile (Intermediate)

Methodology:

  • The initial step involves synthesizing 4-isobutoxy-1,3-benzene dicarbonitrile, which serves as a crucial precursor for subsequent transformations. This is achieved via a one-pot cyanation process using p-nitrophenyl nitrile as the starting material.
  • The process employs cyanating agents like potassium cyanide (KCN) or sodium cyanide (NaCN), dissolved in polar aprotic solvents such as DMSO or DMF, with the addition of brominated isobutane and potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution and cyanide incorporation.

Reaction Conditions:

Parameter Details
Solvent DMSO or DMF
Temperature 100°C during cyanation, cooled to 70°C for bromide addition
Reagents p-Nitrophenyl nitrile, cyanating reagent (KCN/NaCN), brominated isobutane, K₂CO₃
Molar Ratios Cyanating reagent: 1.1–2.0 equivalents; Brominated isobutane: 2.0–3.0 equivalents

Outcome:

  • High conversion rate with minimal coking phenomena, yielding high-purity 4-isobutoxy-1,3-benzene dicarbonitrile.

Conversion to 3-Cyano-4-isobutoxy-Benzamide

Methodology:

  • The nitrile intermediate undergoes a cyclization and amidation process involving nucleophilic attack by amines or sulfur-based reagents.
  • The nitrile reacts with ammonium sulfide or thioacetamide in an organic solvent such as pyridine, at controlled temperatures (~45°C), to form the benzamide derivative.

Reaction Conditions:

Parameter Details
Solvent Pyridine
Temperature Approximately 45°C
Reagents 4-Isobutoxy-1,3-benzene dicarbonitrile, ammonium sulfide or thioacetamide, triethylamine

Notes:

  • Triethylamine acts as a base to facilitate nucleophilic attack.
  • The reaction is monitored until precipitation of the benzamide derivative, which is then purified via filtration and recrystallization.

Outcome:

  • The process yields 3-cyano-4-isobutoxy thiobenzamide with high purity (~99%) and good yield (~41-50%).

Final Amide Formation: Synthesis of N-(4-Aminophenyl)-3-isobutoxybenzamide

Methodology:

  • The key step involves converting the nitrile group to an amine, followed by acylation to form the benzamide.
  • The nitrile is reduced to the corresponding amine, typically using catalytic hydrogenation or chemical reduction methods, such as catalytic palladium on carbon (Pd/C) under hydrogen atmosphere.
  • The amine then reacts with benzoyl chloride or benzoyl anhydride to form the target benzamide.

Reaction Conditions:

Parameter Details
Reducing agent Hydrogen with Pd/C catalyst or chemical reducers like LiAlH₄
Acylation Benzoyl chloride or anhydride in the presence of a base like pyridine or triethylamine
Temperature Mild heating (~25–50°C) for acylation

Notes:

  • The reduction step must be carefully controlled to prevent over-reduction.
  • Purification involves recrystallization and chromatography to ensure high purity.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents Solvent Temperature Yield Notes
1 p-Nitrophenyl nitrile KCN/NaCN, brominated isobutane, K₂CO₃ DMSO/DMF 100°C High Cyanation of nitrile
2 4-Isobutoxy-1,3-benzene dicarbonitrile Ammonium sulfide / Thioacetamide Pyridine 45°C 40-50% Benzamide formation
3 Benzamide intermediate Benzoyl chloride Pyridine 25–50°C 70–80% Final amide formation

Research Findings and Notes

  • The synthesis route emphasizes high conversion efficiency, minimal coking, and straightforward post-processing, as evidenced by patents CN103570597A and WO2022253081A1.
  • The use of solvents like DMSO or DMF, along with carefully controlled molar ratios of reagents, ensures high purity and yield.
  • The reduction of nitrile to amine and subsequent acylation are critical steps, requiring precise temperature control and purification to obtain the desired benzamide.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-3-isobutoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
N-(4-Aminophenyl)-3-isobutoxybenzamide has shown potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For example, a study indicated that this compound exhibits selective cytotoxicity towards human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM, suggesting significant potential for therapeutic applications in oncology.

Mechanism of Action
The mechanism by which this compound induces cytotoxicity appears to involve the induction of apoptosis in tumor cells. This is hypothesized to occur through the modulation of critical signaling pathways related to cell survival and death, potentially involving mitochondrial dysfunction and the release of cytochrome c .

Antimicrobial Properties

Recent investigations have also highlighted the antimicrobial properties of this compound. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are presented in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

This broad-spectrum activity suggests that the compound could be further explored for development into new antimicrobial therapies .

Neuropharmacological Research

Emerging studies suggest that this compound may have neuropharmacological applications as well. The compound has been investigated for its interaction with G protein-coupled receptors, specifically GPR88, which is implicated in various neurological disorders. Modifications to its structure have been shown to enhance potency and brain bioavailability, making it a candidate for further exploration in treating neurological conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has indicated that variations in the amide nitrogen's substitution can significantly impact the compound's potency and selectivity against target receptors. For instance, modifications that increase lipophilicity or alter electronic properties have been shown to enhance agonist activity at GPR88 .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and biological evaluation of this compound derivatives. These studies typically focus on:

  • Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity.
  • Biological Evaluations : Comprehensive assays to assess cytotoxicity, antimicrobial activity, and receptor interactions.

One notable case study involved the synthesis of several analogs, where structural modifications led to improved biological activity against specific cancer cell lines and bacterial strains .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-3-isobutoxybenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis and death. In enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Features :

  • Benzothiazole-aminophenyl core (e.g., 2-(4-aminophenyl)benzothiazole derivatives) paired with benzenesulfonamide groups .
  • Key Differences: Heterocyclic vs. Sulfonamide vs. Amide Linkage: Sulfonamide groups may improve metabolic stability but reduce membrane permeability relative to the amide group in N-(4-Aminophenyl)-3-isobutoxybenzamide.
  • SAR Insight: The position of the amino group (para vs. meta) on the phenyl ring significantly affects biological activity in benzothiazole derivatives, suggesting similar positional sensitivity in benzamide analogs .

Oligobenzanilide Derivatives

Structural Features :

  • Multi-substituted benzamide oligomers with extended alkoxy and amino chains (e.g., compound 18 in ) .
  • Key Differences: Complexity: The oligomeric structure enables multi-faceted interactions (e.g., α-helix mimicry), unlike the simpler mono-benzamide structure of the target compound. Functional Groups: Additional alkoxy and amino substituents may enhance solubility or target specificity but increase synthetic complexity and molecular weight.

N-(1,1-Dioxidotetrahydrothiophen-3-yl) Derivatives

Structural Features :

  • Tetrahydrothiophene sulfone and hexyloxy chains (e.g., ) .
  • Hexyloxy Chain: Longer alkoxy chain increases lipophilicity (logP) relative to isobutoxy, which may affect blood-brain barrier penetration.

Alkoxy Substitution Variants: Isobutoxy vs. Isopropoxy

Structural Features :

  • N-(4-Aminophenyl)-3-isopropoxybenzamide (CAS 1020055-93-9) differs only in its alkoxy substituent (isopropoxy vs. isobutoxy) .
  • Key Differences :
    • Chain Branching : Isobutoxy (C4H9O) has a tertiary carbon, while isopropoxy (C3H7O) has a secondary carbon. This alters steric effects and van der Waals interactions.
    • Molecular Weight and Lipophilicity :
  • Isobutoxy analog : Estimated molecular formula C17H20N2O2 (MW: 284.36 g/mol; logP ≈ 3.1).
  • Isopropoxy analog : C16H18N2O2 (MW: 270.33 g/mol; logP ≈ 2.8) .

Data Table: Structural and Hypothesized Property Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Hypothesized Properties
This compound Benzamide 3-isobutoxy, 4-aminophenyl C17H20N2O2 284.36 Moderate lipophilicity, SAR sensitivity
Benzothiazole-sulfonamide derivatives Benzothiazole 4-aminophenyl, sulfonamide Varies ~350–400 Enhanced metabolic stability
Oligobenzanilide 18 Oligomeric benzamide Multiple alkoxy/amino C46H68N6O8 857.08 Multi-target engagement, high MW
N-(1,1-Dioxidotetrahydrothiophen-3-yl) Benzamide Hexyloxy, sulfone C27H35NO4S 481.64 High polarity, moderate solubility
N-(4-Aminophenyl)-3-isopropoxybenzamide Benzamide 3-isopropoxy, 4-aminophenyl C16H18N2O2 270.33 Lower lipophilicity vs. isobutoxy

Biological Activity

N-(4-Aminophenyl)-3-isobutoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amine group and an isobutoxy substituent, which contribute to its chemical reactivity and biological properties. The presence of the amine group enhances solubility and may influence interactions with biological targets.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, modulating their activity. This compound has been investigated for its potential to inhibit various enzymes involved in cellular processes such as proliferation and inflammation. The interaction with target proteins often leads to alterations in signaling pathways that regulate cell growth and apoptosis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural modifications and their effects on biological activity:

Modification Effect on Activity
Addition of halogen groupsIncreased potency against certain targets
Alteration of the isobutoxy chainModulation of lipophilicity and receptor binding affinity
Variation in amine substituentsImpact on solubility and enzyme inhibition efficacy

Research indicates that modifications to the aromatic rings can significantly influence the compound's ability to inhibit target enzymes, suggesting that careful tuning of these substituents may enhance therapeutic efficacy .

Biological Evaluation

This compound has been evaluated for various biological activities, including:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against cancer cell lines, comparable to established chemotherapeutic agents. For instance, it has demonstrated significant antiproliferative activity against prostate cancer cells (LNCaP) in vitro .
  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, showing promise in modulating inflammatory pathways .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Prostate Cancer Treatment : In a study focusing on androgen receptor (AR) coactivator interactions, this compound was shown to disrupt AR signaling pathways, leading to reduced cell proliferation in prostate cancer models .
  • Leukemia Cell Lines : The compound was tested against leukemia KG-1 cells, where it exhibited cytotoxicity in the micromolar range. This indicates its potential as a therapeutic agent for hematological malignancies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Aminophenyl)-3-isobutoxybenzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling 4-aminophenylamine with 3-isobutoxybenzoic acid derivatives. A common approach is using carbodiimide coupling agents (e.g., EDC or DCC) with N-hydroxybenzotriazole (HOBt) in anhydrous DMF or DCM. Reaction temperatures are maintained at 0–25°C under nitrogen to minimize side reactions. Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. How can researchers characterize the purity and structure of N-(4-Aminophenyl)-3-isobutoxybenzamide using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the isobutoxy group (δ ~1.0–1.2 ppm for CH(CH2)2) and aromatic protons (δ 6.5–8.0 ppm). The amide proton (NH) appears as a broad singlet near δ 10 ppm.
  • IR Spectroscopy : Validate the amide bond (C=O stretch ~1650–1680 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection (λ = 254 nm) to assess purity (>95%) and confirm molecular weight via ESI-MS .

Q. What solubility properties should be considered when handling N-(4-Aminophenyl)-3-isobutoxybenzamide in experimental setups?

  • Methodological Answer : While specific solubility data for this compound may be limited, structurally related benzamides (e.g., N-(4-benzoylphenyl)benzamide) exhibit low aqueous solubility (0.6 µg/mL). For in vitro assays, use polar aprotic solvents like DMSO (≤10% v/v) or DMF. Solubility in organic solvents (e.g., ethanol, acetonitrile) should be empirically tested via UV-Vis spectroscopy or gravimetric analysis .

Q. What safety precautions are necessary given the limited toxicological data for this compound?

  • Methodological Answer : Assume potential toxicity due to the aromatic amine and benzamide moieties. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with skin; implement spill containment protocols. Store in airtight containers at 2–8°C. Toxicity screening (e.g., Ames test or zebrafish embryo assays) is recommended before prolonged use .

Advanced Research Questions

Q. How can researchers employ Design of Experiments (DOE) to optimize the synthesis of N-(4-Aminophenyl)-3-isobutoxybenzamide under varying catalytic conditions?

  • Methodological Answer : Apply a fractional factorial design to test variables:

  • Factors : Catalyst type (EDC vs. DCC), solvent (DMF vs. DCM), temperature (0°C vs. RT), and reaction time (12–24 h).
  • Response : Yield and purity (HPLC).
  • Analysis : Use ANOVA to identify significant factors. For example, EDC in DMF at RT may maximize yield (>75%) while minimizing byproducts. Post-optimization, validate with triplicate runs .

Q. What analytical strategies resolve discrepancies in reported physicochemical data for this compound across different studies?

  • Methodological Answer : Discrepancies (e.g., melting point, solubility) often arise from impurities or polymorphic forms. Use orthogonal methods:

  • DSC/TGA : Compare thermal profiles to identify polymorphs.
  • X-ray crystallography : Resolve crystal structure if single crystals are obtainable.
  • LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) below 1% .

Q. How does the isobutoxy group influence the compound’s conformational stability, and what techniques assess this?

  • Methodological Answer : The isobutoxy group enhances lipophilicity and steric bulk, affecting binding to hydrophobic targets. Techniques:

  • Computational modeling : Perform DFT calculations (e.g., Gaussian09) to map torsional angles and energy minima.
  • NMR NOESY : Detect spatial proximity between isobutoxy protons and aromatic rings to infer conformation .

Q. What methodologies validate the compound’s interaction with biological targets, considering potential metabolite interference?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases).
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify major metabolites.
  • Competitive assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to assess displacement by the compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-Aminophenyl)-3-isobutoxybenzamide
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N-(4-Aminophenyl)-3-isobutoxybenzamide

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